molecular formula C14H19NO3 B14888660 4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid

4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid

Cat. No.: B14888660
M. Wt: 249.30 g/mol
InChI Key: RMHOMYXUTRSNNG-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylpentanamido)benzoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 4-methyl group and a 3-(2-methylpentanamido) group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Methyl-3-(2-methylpentanamido)benzoic acid can be achieved through several synthetic routes. One common method involves the amidation of 4-methyl-3-aminobenzoic acid with 2-methylpentanoic acid under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

4-Methyl-3-(2-methylpentanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-Methyl-3-(2-methylpentanamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylpentanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-Methyl-3-(2-methylpentanamido)benzoic acid can be compared with other similar compounds such as:

The uniqueness of 4-Methyl-3-(2-methylpentanamido)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-methyl-3-(2-methylpentanoylamino)benzoic acid

InChI

InChI=1S/C14H19NO3/c1-4-5-10(3)13(16)15-12-8-11(14(17)18)7-6-9(12)2/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

RMHOMYXUTRSNNG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)C(=O)O)C

Origin of Product

United States

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